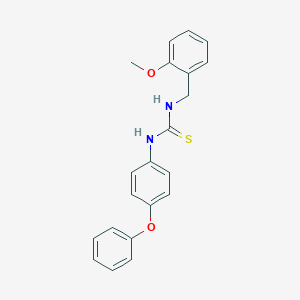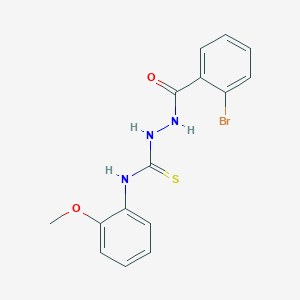
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide, also known as BHPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHPP belongs to the class of compounds known as amides, which are widely used in medicinal chemistry for their diverse biological activities.
Wirkmechanismus
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is thought to exert its therapeutic effects through multiple mechanisms of action. One of the main mechanisms is inhibition of the NF-kappaB signaling pathway, which is involved in inflammation and cancer. 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has also been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that more studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans.
Zukünftige Richtungen
There are many potential future directions for research on 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in treating cancer, as it has been shown to have anti-cancer properties. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects in humans.
Synthesemethoden
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide can be synthesized through a multi-step process starting with the reaction of 5-bromo-2-hydroxybenzaldehyde with hexylamine to form 5-bromo-2-hydroxyphenylhexylamine. This intermediate is then reacted with benzaldehyde and catalytic amounts of acetic acid to form 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Eigenschaften
Produktname |
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide |
|---|---|
Molekularformel |
C21H26BrNO2 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
3-(5-bromo-2-hydroxyphenyl)-N-hexyl-3-phenylpropanamide |
InChI |
InChI=1S/C21H26BrNO2/c1-2-3-4-8-13-23-21(25)15-18(16-9-6-5-7-10-16)19-14-17(22)11-12-20(19)24/h5-7,9-12,14,18,24H,2-4,8,13,15H2,1H3,(H,23,25) |
InChI-Schlüssel |
UCICKXNYLDPHKR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O |
Kanonische SMILES |
CCCCCCNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)
![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)